

Spectroscopic and Structural Elucidation of C₂₃H₂₁BrN₄O₄S: A Technical Guide

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Compound of Interest

Compound Name: C₂₃H₂₁BrN₄O₄S

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with the molecular formula **C₂₃H₂₁BrN₄O₄S**. Due to the absence of publicly available experimental data for this specific molecule, this document presents a plausible chemical structure and predicted spectroscopic data based on established principles of organic chemistry and spectroscopy. This guide is intended to serve as a reference for researchers involved in the synthesis, characterization, and development of novel chemical entities.

Proposed Chemical Structure

To generate realistic spectroscopic data, a plausible chemical structure for **C₂₃H₂₁BrN₄O₄S** is proposed as: N-(4-(N-(5-bromopyridin-2-yl)sulfamoyl)phenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide.

This structure incorporates several key functional groups that are amenable to spectroscopic analysis, including a sulfonamide, an amide, aromatic rings, a pyrrolidinone ring, and a bromo-substituted pyridine.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for the proposed structure are summarized

below.

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
10.35	s	1H	-SO ₂ -NH-
8.40	d	1H	Pyridine-H6
8.15	dd	1H	Pyridine-H4
7.90	d	2H	Ar-H (adjacent to SO ₂)
7.75	d	2H	Ar-H (adjacent to NH)
7.30	d	2H	Ar-H (adjacent to OCH ₃)
7.00	d	2H	Ar-H (adjacent to N)
6.90	d	1H	Pyridine-H3
4.20	t	1H	Pyrrolidine-CH
3.80	s	3H	-OCH ₃
3.60	m	1H	Pyrrolidine-CH
2.90	m	2H	Pyrrolidine-CH ₂

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
172.5	Amide C=O
168.0	Pyrrolidinone C=O
158.0	Ar-C (attached to OCH ₃)
155.0	Pyridine-C2
148.0	Pyridine-C6
142.0	Ar-C (attached to SO ₂)
140.0	Pyridine-C4
138.0	Ar-C (attached to N)
129.0	Ar-CH (adjacent to SO ₂)
128.0	Ar-CH (adjacent to OCH ₃)
120.0	Ar-CH (adjacent to N)
118.0	Pyridine-C5 (attached to Br)
115.0	Ar-CH (adjacent to NH)
112.0	Pyridine-C3
55.5	-OCH ₃
52.0	Pyrrolidine-CH
45.0	Pyrrolidine-CH
35.0	Pyrrolidine-CH ₂

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands are listed below.

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3350-3250	Medium	N-H Stretch (Amide and Sulfonamide)
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch
1680	Strong	C=O Stretch (Amide)
1650	Strong	C=O Stretch (Pyrrolidinone)
1600, 1500, 1450	Medium-Strong	Aromatic C=C Bending
1340, 1160	Strong	S=O Stretch (Sulfonamide)
1250	Strong	C-O Stretch (Aryl ether)
830	Strong	para-Substituted Benzene C-H Bend
690-515	Medium	C-Br Stretch[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
573/575	60/60	[M] ⁺ / [M+2] ⁺ (Molecular ion peak with bromine isotopes)
418/420	40/40	[M - C ₇ H ₇ O] ⁺
235	100	[C ₉ H ₉ N ₂ O ₄ S] ⁺ (Base Peak)
155/157	80/80	[C ₅ H ₃ BrN] ⁺
108	90	[C ₇ H ₈ O] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the range of 0 to 200 ppm.

- Use a 45-degree pulse angle and a relaxation delay of 5 seconds.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

IR Spectroscopy

- Sample Preparation: Prepare a solid sample using the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powdered sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - Co-add a minimum of 32 scans to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

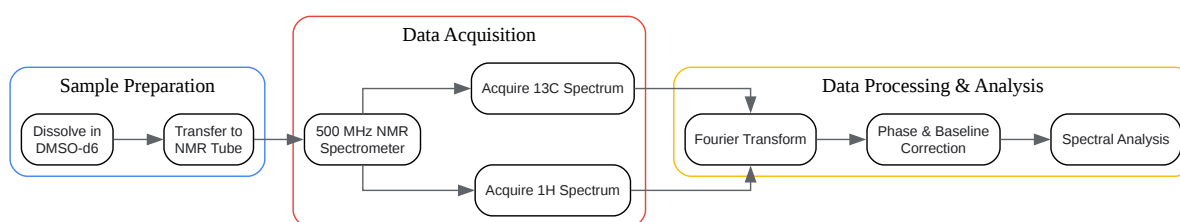
Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or by dissolving it in a suitable solvent for liquid injection.
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 50-600).

- Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z .

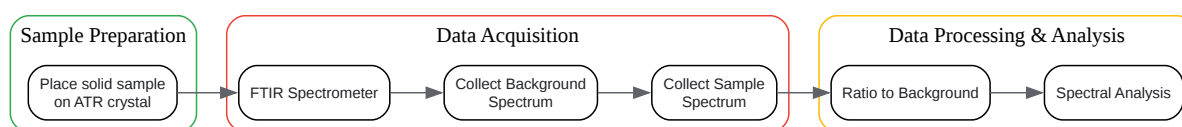
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



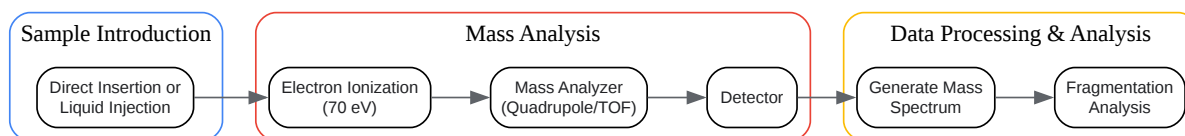
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Caption: General workflow for NMR spectroscopy.



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Caption: General workflow for IR spectroscopy.



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Caption: General workflow for Mass Spectrometry.

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References

- 1. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
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